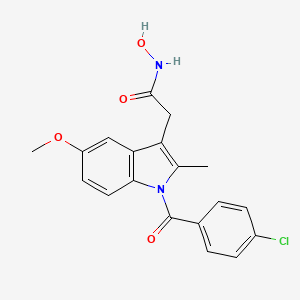
Nafetolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nafetolol is a biochemical reagent known for its role as a beta-adrenergic antagonist. It is primarily used in the synthesis of other compounds and has a molecular formula of C19H29NO3 . This compound is particularly effective on cardiac beta-1 adrenoceptors, making it a valuable agent in cardiovascular research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nafetolol involves several key steps:
Methylation: The selective methylation of 5,6,7,8-tetrahydro-5,8-ethanonaphthalene-1,4-diol with dimethyl sulfate in a two-phase system produces 4-methoxy-5,6,7,8-tetrahydro-5,8-ethano-1-naphthol.
Condensation: This intermediate is then condensed with epichlorohydrin using piperidine at 100°C to yield 1-methoxy-4-(2,3-epoxypropoxy)-5,6,7,8-tetrahydro-5,8-ethanonaphthalene.
Reaction with tert-Butylamine: The resulting compound reacts with tert-butylamine at 100°C to form 1-methoxy-4-[3-(tert-butylamino)-2-hydroxypropoxy]-5,6,7,8-tetrahydro-5,8-ethanonaphthalene.
Demethylation: Finally, demethylation is achieved by treatment with pyridine hydrochloride at 160°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Nafetolol undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Nafetolol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various compounds.
Biology: this compound’s role as a beta-adrenergic antagonist makes it valuable in studying cardiovascular functions.
Medicine: It is explored for its potential therapeutic effects in managing cardiovascular diseases.
Industry: This compound is used in the production of other biochemical reagents and pharmaceuticals
Mechanism of Action
Nafetolol exerts its effects by blocking beta-adrenergic receptors, particularly beta-1 receptors in the heart. This action inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 adrenoceptors, and the pathways involved are related to cyclic AMP signaling .
Comparison with Similar Compounds
Nadolol: Another non-selective beta-adrenergic antagonist used for managing arrhythmias and hypertension.
Nebivolol: A selective beta-1 adrenergic receptor antagonist used to treat hypertension.
Comparison:
Nafetolol vs. Nadolol: While both are beta-adrenergic antagonists, this compound is more selective for beta-1 receptors, making it more specific in its action on the heart.
This compound vs. Nebivolol: Nebivolol is also selective for beta-1 receptors but has additional vasodilatory effects due to nitric oxide release, which this compound does not exhibit.
This compound’s uniqueness lies in its specific action on cardiac beta-1 receptors, making it a valuable compound in cardiovascular research and therapy.
Properties
CAS No. |
42050-23-7 |
|---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
6-[3-(tert-butylamino)-2-hydroxypropoxy]tricyclo[6.2.2.02,7]dodeca-2,4,6-trien-3-ol |
InChI |
InChI=1S/C19H29NO3/c1-19(2,3)20-10-14(21)11-23-16-9-8-15(22)17-12-4-6-13(7-5-12)18(16)17/h8-9,12-14,20-22H,4-7,10-11H2,1-3H3 |
InChI Key |
GEVXLKYQQIKELK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=C2C3CCC(C2=C(C=C1)O)CC3)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=C2C3CCC(C2=C(C=C1)O)CC3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-t-butylamino-3-(1,2,3,4-tetrahydro-1,4-ethano-8-hydroxy-5-naphthoxy)-2-propanol K 5407 K 5407 monohydrochloride K-5407 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)













